4-Tert-butyl-6-methylpyrimidine
Description
4-Tert-butyl-6-methylpyrimidine is a substituted pyrimidine derivative characterized by a tert-butyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, forming a six-membered ring. This compound’s structural modifications enhance its steric bulk and electronic properties, making it valuable in medicinal chemistry and materials science. The tert-butyl group provides steric hindrance, influencing reactivity and binding interactions, while the methyl group contributes to lipophilicity and metabolic stability .
Pyrimidine derivatives are foundational in nucleic acids and bioactive molecules, with applications ranging from antiviral agents to kinase inhibitors .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-tert-butyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7-5-8(9(2,3)4)11-6-10-7/h5-6H,1-4H3 |
InChI Key |
CSJUHRGRYRNHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
To contextualize 4-Tert-butyl-6-methylpyrimidine, we compare it with analogous pyrimidine-based compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity :
- The tert-butyl group in 4-Tert-butyl-6-methylpyrimidine reduces ring electrophilicity compared to chlorine-substituted analogs (e.g., ’s compound), which are more reactive in nucleophilic substitutions .
- Methoxy groups () increase solubility but may reduce membrane permeability compared to alkyl groups .
Biological Relevance :
- Chlorinated pyrimidines () are often used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
- Tert-butyl groups, as in 4-Tert-butyl-6-methylpyrimidine, are common in protease inhibitors (e.g., HIV-1 protease) for steric blocking of enzyme active sites.
Synthetic Utility :
- Ester-functionalized pyrimidines () serve as precursors for carboxylate-containing drugs, while carbamate derivatives () are used to protect amine groups during synthesis .
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